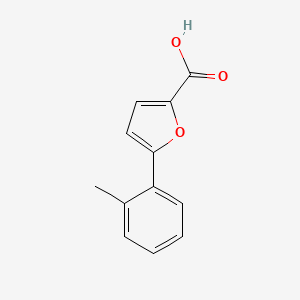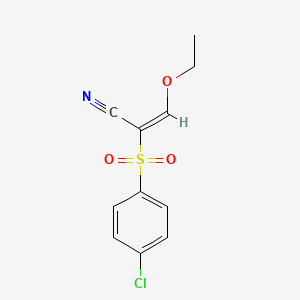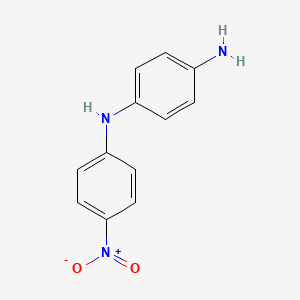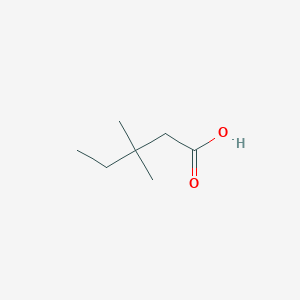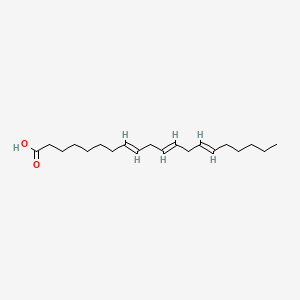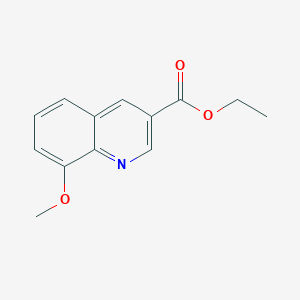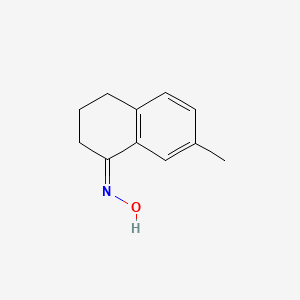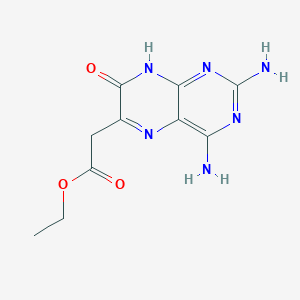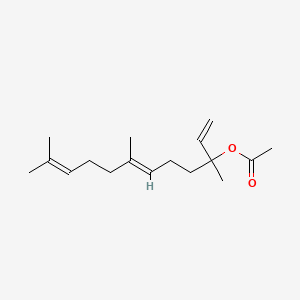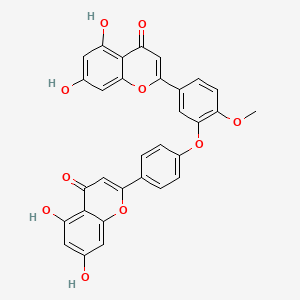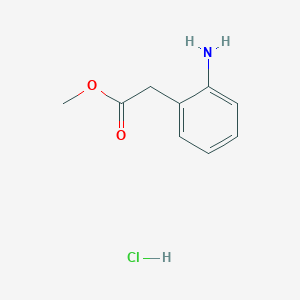
Isorhapontin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhapontin is a stilbenoid, specifically a glucoside of isorhapontigenin. It is found in various species of spruce, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) . Stilbenoids are a group of compounds known for their potential health benefits and are commonly found in plants.
Wissenschaftliche Forschungsanwendungen
Isorhapontin has a wide range of scientific research applications. It has been studied for its antioxidative, antibacterial, and antifungal properties . In chemistry, it is used as a model compound to study the biosynthesis of stilbenes. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to inhibit fungal growth and its role in plant defense mechanisms . Additionally, it has applications in the industry as a natural preservative and functional ingredient in food products .
Wirkmechanismus
Biochemical Pathways
The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of this compound is crucial for the defense mechanism of spruce species .
Action Environment
This compound can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of this compound . This suggests that the action, efficacy, and stability of this compound might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.
Vorbereitungsmethoden
Isorhapontin can be synthesized through the biosynthesis of stilbenes in spruce. The process involves the condensation of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to yield resveratrol, which is then further modified by hydroxylation, O-methylation, and O-glucosylation to produce this compound . Industrial production methods typically involve extraction from the bark of spruce trees, where it is found in significant quantities .
Analyse Chemischer Reaktionen
Isorhapontin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incorporated into the lignin polymer in Norway spruce bark through β-ether bonds . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of this compound into its various derivatives. Major products formed from these reactions include astringin and piceid .
Vergleich Mit ähnlichen Verbindungen
Isorhapontin is similar to other stilbenoids such as resveratrol, astringin, and piceid. it is unique due to its specific glucoside structure, which imparts distinct biological activities . Resveratrol is well-known for its health benefits, including anti-inflammatory and cardioprotective effects. Astringin and piceid also share similar properties but differ in their specific chemical structures and biological activities .
Eigenschaften
CAS-Nummer |
32727-29-0 |
|---|---|
Molekularformel |
C21H24O9 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
InChI-Schlüssel |
KROOOMRLDATLKO-NNLCMMBNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




